molecular formula C8H6F12O B14233902 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol CAS No. 800382-22-3

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol

Cat. No.: B14233902
CAS No.: 800382-22-3
M. Wt: 346.11 g/mol
InChI Key: YZZOCUXLHPDRAH-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol: is a fluorinated alcohol with the molecular formula C8H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is a colorless liquid with a relatively low vapor pressure and high chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol typically involves the fluorination of octanol derivatives. One common method includes the reaction of perfluorooctyl iodide with a suitable alcohol under controlled conditions to replace hydrogen atoms with fluorine atoms .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to avoid side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol is used as a building block for synthesizing other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: This compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes. Its high stability and resistance to metabolic degradation make it a candidate for long-lasting therapeutic agents .

Industry: In the industrial sector, it is used in the production of specialty coatings, lubricants, and surfactants. Its chemical stability and resistance to harsh conditions make it suitable for applications in extreme environments .

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol exerts its effects is primarily through its interaction with other molecules via hydrogen bonding and van der Waals forces. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various substrates, making it effective in catalysis and material science applications .

Comparison with Similar Compounds

Uniqueness: What sets 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluorooctan-1-ol apart from similar compounds is its alcohol functional group, which provides unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

800382-22-3

Molecular Formula

C8H6F12O

Molecular Weight

346.11 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorooctan-1-ol

InChI

InChI=1S/C8H6F12O/c9-3(10)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)1-2-21/h3,21H,1-2H2

InChI Key

YZZOCUXLHPDRAH-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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